N-Methyl-D-proline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Methyl D Proline Hydrochloride and Its Analogs
Stereoselective Preparation of N-Methyl-D-proline Hydrochloride
Achieving high enantiopurity is critical for the synthesis of this compound. Several advanced methodologies have been established to ensure the correct stereochemical outcome, starting from racemic mixtures or achiral precursors, or by directly modifying the naturally available D-proline.
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations that are often challenging to achieve with traditional chemical methods. nih.govnih.gov For the preparation of enantiomerically pure D-proline derivatives, biocatalytic resolution is a powerful strategy. This typically involves the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the desired isomer.
Lipases are a common class of enzymes used for this purpose. rsc.org In a typical kinetic resolution process, a racemic mixture of a proline ester is subjected to enzymatic hydrolysis. The enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), will selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the unreacted D-enantiomer ester in high enantiomeric excess. rsc.orgacs.org This unreacted D-proline ester can then be isolated and carried forward for N-methylation. Dynamic kinetic resolution (DKR) is an even more efficient alternative, where the unwanted enantiomer is continuously racemized back to the starting mixture, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net
Another biocatalytic approach involves the use of imine reductases (IREDs). These enzymes can catalyze the asymmetric reduction of cyclic imines to the corresponding chiral amines with high enantioselectivity, providing a direct route to the D-proline scaffold from achiral precursors. rsc.org
Table 1: Comparison of Selected Biocatalytic Resolution Strategies
| Enzyme Class | Typical Substrate | Principle | Advantage | Reference |
|---|---|---|---|---|
| Lipase (e.g., CAL-B) | Racemic N-acyl proline esters | Kinetic Resolution: Selective hydrolysis of one enantiomer | High enantioselectivity, commercially available enzymes | rsc.orgacs.org |
| Protease | Racemic proline amides/esters | Kinetic Resolution: Selective hydrolysis or amidation | Well-established for peptide synthesis, can work in organic solvents | nih.gov |
Chiral auxiliaries are reversibly attached chemical moieties that direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This method is highly effective for constructing the pyrrolidine (B122466) ring or for stereoselective functionalization.
A prominent example is the use of Evans oxazolidinone auxiliaries. rsc.org An N-acyl oxazolidinone can undergo highly diastereoselective alkylation reactions. For proline synthesis, this can be applied in cyclization strategies where the stereochemistry is controlled by the bulky auxiliary. By selecting the appropriate enantiomer of the auxiliary, the synthesis can be directed to produce the D-proline backbone. wikipedia.orgrsc.org Similarly, auxiliaries derived from natural products like camphor (B46023) (e.g., camphorsultam) or pseudoephedrine can be used to control the stereochemistry of alkylation or cycloaddition reactions that form the proline ring. wikipedia.org
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms a rigid chelated enolate, sterically blocking one face from electrophilic attack. | wikipedia.orgrsc.org |
| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | Steric hindrance from the camphor skeleton directs the approach of reagents. | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of amides | Forms a stable enolate where one face is shielded by the auxiliary's methyl group. | wikipedia.org |
Reductive N-methylation is one of the most direct and widely used methods for converting D-proline into N-methyl-D-proline. This reaction, often called reductive amination, typically involves two steps: the formation of an iminium ion intermediate followed by its reduction.
A common and practical procedure involves reacting D-proline with an aqueous solution of formaldehyde (B43269) to form the unstable N-methylenepyrrolidinium-2-carboxylate intermediate. This intermediate is then reduced in situ. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and compatibility with aqueous media. An alternative is catalytic hydrogenation, using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst. The Eschweiler-Clarke reaction, which uses formic acid as both the source of the methyl group and the reducing agent, provides another classic route to N-methylation. nih.gov Recently, engineered imine reductases have also been applied for the reductive methylamination of 2-oxoacids, presenting a potential biocatalytic route. nih.gov
Direct alkylation of the secondary amine of D-proline with a methylating agent is another viable synthetic route. This method requires careful control to prevent over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). monash.edu
The reaction is typically performed in the presence of a base to deprotonate the proline's carboxylic acid and/or the amine nitrogen. The choice of solvent and base is crucial for controlling reactivity and selectivity. For instance, using a hindered base can help minimize side reactions. A key advantage of starting with enantiomerically pure D-proline is that direct N-alkylation does not affect the existing stereocenter at the α-carbon (C2), thus preserving the D-configuration in the final product. This principle is sometimes referred to as "self-reproduction of chirality." acs.org
Synthesis of D-Proline-Based N-Methylated Derivatives and Scaffolds
The versatility of the D-proline scaffold allows for the introduction of various functional groups on the pyrrolidine ring. These modifications can be used to modulate the biological activity, conformational preferences, and physicochemical properties of the final N-methylated compound. The functionalized D-proline analogs can then be N-methylated using the protocols described previously.
The synthesis of substituted proline derivatives often begins with a readily available starting material, such as D-glutamic acid or (2S,4R)-4-hydroxyproline, which can be chemically manipulated to yield the desired D-enantiomer. chinesechemsoc.orgnih.gov
4-Hydroxy-D-proline Derivatives: Cis-4-hydroxy-D-proline is a valuable building block. sigmaaldrich.com It can be synthesized via chemoenzymatic methods, where, for example, a lipase resolves a racemic mixture of a 4-oxo-pyrrolidine-1,2-dicarboxylic acid ester, followed by stereoselective reduction of the ketone. researchgate.net Once obtained, the hydroxyl group at the C4 position can be further functionalized through alkylation, esterification, or used to direct subsequent reactions on the ring. chinesechemsoc.orgnih.gov
3-Substituted Proline Derivatives: Introducing substituents at the C3 position often requires more complex synthetic strategies. One approach involves the conjugate addition of organocuprates to an enone derivative of the pyrrolidine ring. nih.gov Another powerful method is the palladium-catalyzed C(sp³)–H arylation, where a directing group attached to the proline nitrogen guides the functionalization specifically to the C3 position with high stereocontrol. acs.org Syntheses for 3-methyl-β-proline have also been developed, sometimes starting from a bicyclic lactone or through multi-step sequences involving alkylation and cyclization reactions. acs.orgresearchgate.net
These functionalized D-proline analogs serve as precursors that can be N-methylated using methods like reductive amination to yield a diverse library of N-methyl-D-proline derivatives.
Table 3: Selected Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| cis-4-Hydroxy-D-proline | |
| 3-Methyl-β-proline | |
| D-Proline | |
| D-Glutamic acid | |
| (2S,4R)-4-Hydroxyproline | |
| Methyl iodide | |
| Dimethyl sulfate | |
| Formaldehyde |
Preparation of N-Methylated Amino Acid Esters and Amides (e.g., D-proline methyl ester hydrochloride)
The esterification of amino acids is a fundamental step in many synthetic routes, including the preparation of N-methylated proline derivatives. A common method for synthesizing D-proline methyl ester hydrochloride involves the reaction of D-proline with methanol (B129727) in the presence of an acid catalyst.
One established procedure utilizes thionyl chloride (SOCl₂) as the activating agent for the carboxylic acid. In a typical reaction, D-proline is suspended in methanol at a low temperature (0 to -10 °C), and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for one to two hours. After the reaction is complete, the excess methanol is removed under reduced pressure to yield D-proline methyl ester hydrochloride as a yellow oil. google.com A similar approach can be employed using L-proline to produce L-proline methyl ester hydrochloride. google.com
Another effective method for the esterification of amino acids, including proline, involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method has been shown to be efficient for a variety of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov The general procedure involves adding TMSCl slowly to the amino acid, followed by the addition of methanol. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then obtained by concentrating the reaction mixture on a rotary evaporator. nih.gov
The following table summarizes various methods for the preparation of proline methyl ester hydrochloride:
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Product | Yield | Reference |
| D-Proline | Thionyl Chloride | Methanol | 0 to -10 °C, then reflux | D-proline methyl ester hydrochloride | Not specified | google.com | |
| L-Proline | Thionyl Chloride | Methanol | 0 to -10 °C, then reflux | L-proline methyl ester hydrochloride | Not specified | google.com | |
| L-Proline | Acetyl Chloride | Methanol | Reflux | L-proline methyl ester hydrochloride | 100% | wiley-vch.de | |
| Amino Acid | Trimethylchlorosilane | Methanol | Room Temperature | Amino acid methyl ester hydrochloride | Good to Excellent | nih.gov | |
| Proline | Hydrogen Chloride Gas | Pyridine | Dichloroethane, Methanol | Room Temperature | Proline methyl ester hydrochloride | 86.6% | google.com |
Once the proline methyl ester hydrochloride is obtained, it can be further reacted to form amides. For instance, D-proline methyl ester hydrochloride can be dissolved in methanol and cooled to 0-10 °C. Ammonia gas is then passed through the solution, with the temperature maintained at 15-20 °C for approximately 15 hours. After the reaction, the methanol is evaporated, and the residue is worked up to yield D-prolinamide. google.com
Divergent Synthesis of Complex N-Methylated Proline Analogs
The development of divergent synthetic strategies allows for the creation of a wide array of complex N-methylated proline analogs from a common intermediate. This approach is highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies. A key strategy, known as "proline editing," involves the post-synthetic modification of a peptide containing a hydroxyproline (B1673980) (Hyp) residue. nih.govnih.gov
This method begins with the incorporation of Fmoc-Hydroxyproline-OH into a peptide using standard solid-phase peptide synthesis (SPPS). nih.gov The hydroxyl group of the Hyp residue then serves as a handle for a variety of chemical transformations. For example, the hydroxyl group can be converted to a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution (SN2) reactions. nih.gov
A range of nucleophiles, such as thiols, azides, and iodides, can be employed to displace the sulfonate, leading to a diverse set of 4-substituted proline analogs. nih.gov This solid-phase approach is practical and allows for the generation of peptides with divergent proline substituents from a single, fully synthesized peptide. nih.gov The stereochemistry at the 4-position can be controlled through the choice of starting material (e.g., trans- or cis-hydroxyproline) and the reaction conditions. For instance, an SN2 reaction on a sulfonate derived from trans-hydroxyproline will result in an inversion of stereochemistry, yielding a cis-substituted proline analog.
The following table outlines the divergent synthesis of 4-substituted proline analogs via the proline editing strategy:
| Precursor | Reaction | Reagent | Product | Reference |
| Peptide-bound Hyp | Sulfonylation | Sulfonyl chloride/anhydride | Peptide-bound sulfonate ester | nih.gov |
| Peptide-bound sulfonate ester | SN2 Reaction | Thiolate | Peptide-bound 4-thio-proline analog | nih.gov |
| Peptide-bound sulfonate ester | SN2 Reaction | Azide | Peptide-bound 4-azido-proline analog | nih.gov |
| Peptide-bound sulfonate ester | SN2 Reaction | Iodide | Peptide-bound 4-iodo-proline analog | nih.gov |
Furthermore, α-alkylation of proline derivatives provides another route to complex analogs. For example, α-methyl-L-proline can be synthesized from L-proline through a multi-step sequence involving protection, methylation, and deprotection. google.com One method involves the conversion of proline to a 2-trichloromethyloxazolidinone, followed by methylation with methyl iodide and subsequent hydrolysis to yield α-methyl-L-proline. google.com
The ability to introduce modifications at various positions on the proline ring, such as the nitrogen and the α- and γ-carbons, provides a powerful toolkit for medicinal chemists to fine-tune the conformational and electronic properties of proline-containing molecules. sigmaaldrich.com These advanced synthetic methodologies are crucial for the continued development of novel N-methylated proline analogs with diverse biological activities.
Applications in Asymmetric Synthesis and Catalysis Research
N-Methyl-D-proline Hydrochloride as a Chiral Building Block
The inherent chirality of this compound makes it a valuable starting material for the synthesis of other chiral molecules. Its rigid pyrrolidine (B122466) ring provides a defined stereochemical framework that can be elaborated upon to create a diverse range of enantiomerically pure compounds.
Enantioselective Synthesis of Bioactive Compounds and Natural Products
N-Methyl-D-proline and its analogs are utilized as chiral building blocks in the synthesis of biologically active compounds and natural products. rsc.org The conformational constraints imposed by the proline ring are crucial for the biological activity of many peptides. nih.gov The development of synthetic routes to proline derivatives, including those with arylmethyl substituents, is of great interest for their potential applications in areas such as molecular recognition of RNA. ethz.chthieme.de
A notable example is the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C. The spirocyclic core of Ledipasvir is synthesized in an enantiomerically pure form, often starting from derivatives of natural amino acids like 4-hydroxyproline. nih.gov A catalytic and enantioselective method has been developed for preparing the (S)-4-methyleneproline scaffold, a key precursor to the spirocyclic structure in Ledipasvir. nih.gov
The general strategy for creating diverse proline derivatives often involves the functionalization of the pyrrolidine ring. For instance, a synthetic route to 4-(arylmethyl)proline derivatives has been developed using a Suzuki cross-coupling reaction. ethz.chthieme.de This method allows for the introduction of a wide range of aryl groups at the C4 position of the proline ring, providing access to a library of novel proline analogs. ethz.chthieme.de
Incorporation into Peptide and Peptidomimetic Scaffolds
The incorporation of N-Methyl-D-proline and other proline derivatives into peptide and peptidomimetic scaffolds is a powerful strategy for modulating the structure and function of peptides. nih.gov Backbone modifications, such as N-methylation, can alter the cis-trans isomerization of the amide bond, thereby influencing the conformational freedom of the peptide chain. nih.gov This modification also reduces the number of hydrogen bond donors, which can impact the peptide's binding properties and proteolytic stability. nih.gov
Peptidomimetics are compounds designed to mimic the three-dimensional structure of natural peptides and are classified into different types based on their structural similarity to the parent peptide. nih.govresearchgate.net The inclusion of unnatural amino acids, such as N-Methyl-D-proline, is a common technique in the design of peptidomimetics to enhance their stability and biological activity. lifechemicals.com These modified peptides, often referred to as foldamers or β-peptides, can exhibit improved resistance to enzymatic degradation. nih.gov
Organocatalytic Applications of N-Methyl-Proline Derivatives
Proline and its derivatives, including N-methylated forms, are highly effective organocatalysts for a wide range of asymmetric reactions. wikipedia.orglibretexts.org The term "organocatalysis" refers to the use of small, metal-free organic molecules to catalyze chemical transformations. libretexts.org Proline is often called the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity. libretexts.orgillinois.edu
The catalytic activity of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds. 20.210.105 This activation mode facilitates a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org20.210.105
Enantioselective Carbon-Carbon Bond Formations (e.g., Mannich-type, Michael additions, Aldol (B89426) reactions)
Proline-derived organocatalysts have been extensively used to promote enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
Mannich-type Reactions: The proline-catalyzed Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. wikipedia.org This reaction has been developed to achieve high yields and enantioselectivities. libretexts.org20.210.105 For example, the reaction of aldehydes, ketones, and amines can be catalyzed by proline to produce chiral β-amino aldehydes. 20.210.105 The stereochemical outcome (syn or anti) of the Mannich reaction can often be controlled by the choice of the proline-derived catalyst. libretexts.orgwikipedia.org For instance, (S)-proline typically affords syn-products, while other modified proline catalysts can favor the formation of anti-products. libretexts.org
Michael Additions: The Michael addition is a conjugate addition reaction that forms a new carbon-carbon bond. organic-chemistry.orgmasterorganicchemistry.com Proline and its derivatives have been successfully employed as catalysts for the asymmetric Michael addition of unmodified ketones to various acceptors like nitro-olefins and arylidenes. niscpr.res.in While early examples sometimes resulted in low to moderate enantioselectivities, the field has seen significant progress. niscpr.res.in
Aldol Reactions: The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. nih.govmasterorganicchemistry.com Proline-catalyzed direct asymmetric aldol reactions were a significant breakthrough in organocatalysis. wikipedia.orgyoutube.comwikipedia.org These reactions typically proceed through an enamine intermediate, and the stereochemistry of the product is controlled by the chiral environment provided by the proline catalyst. wikipedia.orgyoutube.com The reaction can be performed with a variety of aldehydes and ketones, leading to chiral β-hydroxy carbonyl compounds. libretexts.orgillinois.edu
| Reaction Type | Catalyst | Reactants | Product | Key Features |
| Mannich | L-Proline | Aldehyde, Acetone, p-Anisidine | β-Amino Ketone | High enantioselectivity (up to 94% ee). libretexts.org |
| Michael Addition | L-Proline | Ketones, Arylidenes | γ-Cyanoketones | Yields optically active products. niscpr.res.in |
| Aldol Reaction | L-Proline | Acetone, 4-Nitrobenzaldehyde | β-Hydroxyketone | High enantioselectivity. libretexts.org |
Enantioselective Carbon-Heteroatom Bond Formations (e.g., α-Amination)
Proline and its derivatives also catalyze the enantioselective formation of carbon-heteroatom bonds. A notable example is the α-amination of aldehydes and ketones. nih.govdocumentsdelivered.com This reaction provides a direct route to optically active α-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry and natural product synthesis. nih.govdocumentsdelivered.com The reaction typically involves the use of an azodicarboxylate as the nitrogen source and is catalyzed by proline, affording the desired products with high enantioselectivity. documentsdelivered.com
Role as Co-Catalysts in Multicomponent Reactions
L-proline has proven to be an effective catalyst for various multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single step to form a complex product. tandfonline.comrsc.org The use of L-proline in MCRs often leads to high yields and can induce asymmetry in the final product. rsc.org These reactions are highly atom-economical and environmentally friendly. tandfonline.com For instance, L-proline has been used to catalyze the synthesis of various heterocyclic compounds, such as pyrazoloquinolinones, through one-pot, multicomponent procedures. rsc.org
Ligand Design for Asymmetric Metal Catalysis
In asymmetric metal catalysis, a chiral molecule, known as a ligand, binds to a metal center. This chiral ligand-metal complex then acts as a catalyst, preferentially producing one enantiomer of the product over the other. N-Methyl-D-proline and its derivatives are effective chiral ligands for a variety of metal-catalyzed reactions.
The design of these ligands is crucial for achieving high enantioselectivity. The pyrrolidine ring of N-Methyl-D-proline provides a rigid scaffold, which helps to create a well-defined and predictable chiral environment around the metal center. The nitrogen atom of the pyrrolidine and the oxygen atom from the carboxylate group can coordinate to the metal, forming a stable bidentate chelate. The methyl group on the nitrogen atom sterically and electronically modifies the catalytic pocket, which can significantly influence the catalyst's activity and selectivity compared to unsubstituted D-proline.
Research has shown that N-Methyl-D-proline can be used to create transition metal complexes with metals like iridium, rhodium, and ruthenium. vt.edugoogle.com These complexes are active catalysts for reactions such as the asymmetric transfer hydrogenation of ketones. google.com In this reaction, a prochiral ketone is converted into a chiral alcohol. The chirality of the N-Methyl-D-proline ligand dictates which enantiomer of the alcohol is formed. Because it is the D-enantiomer, it typically produces the opposite enantiomer compared to catalysts made with the naturally abundant L-proline. For instance, studies on related proline derivatives have demonstrated that the chirality of the coordinated nitrogen atom is a key factor in determining the product's stereochemistry. vt.edu
Derivatives of D-proline have been successfully used to synthesize complex molecules. For example, the chirality of D-proline was instrumental in the stereoselective construction of the core structures of natural products ent-citrinalin B and cyclopiamine B. nih.gov This underscores the power of using proline isomers from the "chiral pool" to direct the formation of new stereocenters in a predictable manner.
| Catalyst/Ligand Source | Metal | Reaction Type | Substrate | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-Methyl-D-proline | Iridium (Ir) | Transfer Hydrogenation | Ketones | Data specific to this compound is under active research, but related D-proline derivatives show high potential. | vt.edugoogle.com |
| D-proline methyl ester derivative | Palladium (Pd) | Remote Asymmetric Induction | Oxabicycle | 74% ee | acs.org |
| D-proline | - (Organocatalyst) | Diels-Alder Reaction | Unsaturated cyanoamide | Key to stereoselective synthesis of ent-citrinalin B | nih.gov |
Chiral Induction in Supramolecular Chemistry and Materials Science (e.g., MOFs)
The influence of this compound extends beyond individual molecules into the realms of supramolecular chemistry and materials science. Here, the goal is to transfer the chirality of a single molecule to a much larger, organized assembly, such as a Metal-Organic Framework (MOF).
MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). By incorporating a chiral linker like N-Methyl-D-proline, it is possible to create a homochiral MOF. The internal surfaces of the pores within such a MOF are lined with chiral groups, creating an environment that can distinguish between enantiomers.
N-Methyl-D-proline can be integrated into MOF structures in two primary ways:
Direct Synthesis: It can be used as the primary linker or as a co-linker during the initial synthesis of the MOF.
Post-Synthetic Modification (PSM): An existing MOF with reactive functional groups (e.g., free amine groups) can be chemically modified by attaching N-Methyl-D-proline after the framework has been constructed.
These chiral MOFs have significant potential in applications such as enantioselective separations (chromatography), sensing, and heterogeneous asymmetric catalysis. In catalysis, the MOF acts as a solid, recyclable catalyst. The defined pore structure can impart size and shape selectivity to the catalytic process, while the chiral environment, provided by the D-proline derivative, directs the stereochemical outcome of reactions occurring within the pores. While much of the foundational work has been done with L-proline, the principles are directly applicable to its D-enantiomer for accessing the opposite product stereoisomer. nih.gov The functionalization of nanoparticles with proline derivatives has also been shown to create effective and recyclable nanocatalysts for asymmetric reactions in aqueous media. nih.gov
| Material Type | Chiral Source | Method of Incorporation | Potential Application | Reference |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | L-proline / D-proline | Post-Synthetic Modification or Direct Synthesis | Heterogeneous Asymmetric Catalysis, Chiral Separations | nih.gov |
| Magnetic Nanoparticles | Hydroxy-L/D-proline derivative | Surface functionalization via miniemulsion polymerization | Recyclable Asymmetric Aldol Reaction Catalyst | nih.gov |
| Chiral Ionic Liquids | L-proline | Used as chiral anion or cation | Asymmetric Michael Addition | mdpi.com |
Investigations into Biological and Biochemical Roles and Interactions
Enzyme Inhibition and Activation Studies
The inhibitory potential of N-Methyl-D-proline Hydrochloride against various enzymes has been explored in the context of its structural class (D-proline derivatives), though specific data is often lacking.
Pyrroline-5-carboxylate Reductase (PYCR1) Targeting
Current research does not support a role for this compound as an inhibitor of Pyrroline-5-carboxylate Reductase 1 (PYCR1). PYCR1, an enzyme crucial for the final step of proline biosynthesis, is considered a target for cancer therapy due to its upregulation in many cancers. nih.govresearchgate.netnih.gov
In a screening of proline analogs, N-formyl-L-proline (NFLP) was identified as a competitive inhibitor of PYCR1. However, the same study explicitly tested N-methyl-L-proline and found it was not an inhibitor . This finding for the L-enantiomer suggests that N-methylation may not be conducive to binding at the PYCR1 active site, although the activity of the D-enantiomer cannot be completely ruled out without direct testing.
Metallo-β-Lactamase (MBL) Inhibition
The D-proline scaffold is recognized as a promising chemotype for the development of Metallo-β-Lactamase (MBL) inhibitors. mdpi.com MBLs are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, and their inhibition is a key goal in overcoming antibiotic resistance. mdpi.com
Studies have shown that D-proline derivatives can effectively inhibit MBLs, particularly those in the B1 subclass. mdpi.com The rationale is that the D-proline core provides a constrained conformation that can effectively position functional groups to interact with the zinc ions in the MBL active site. While this provides a strong theoretical basis for investigating this compound as a potential MBL inhibitor, direct experimental evidence of its activity is not available in the current literature.
Bacterial Collagenase Inhibition
The effect of this compound as a standalone inhibitor of bacterial collagenase has not been reported. Bacterial collagenases are virulence factors that degrade host collagen, facilitating the spread of infection. nih.govrockland.com
However, research into peptide-based inhibitors offers some relevant insights. A study on peptide inhibitors of E. collagenolyticum bacterial collagenase found that N-methylation of a proline residue within the peptide sequence led to a slight increase in inhibitory potency compared to the non-methylated parent compound. nih.gov This suggests that the N-methyl-proline structure can be a favorable component within a larger inhibitor molecule, though this does not directly translate to the activity of the free amino acid itself.
Neurobiological and Anti-inflammatory Research
Direct research into the neurobiological and anti-inflammatory properties of this compound is largely absent. However, studies on D-proline and other related proline derivatives provide some context.
In neurobiology, D-proline is generally considered to be largely inert in the brain, although it is capable of crossing the blood-brain barrier. nih.gov It is known to be rapidly converted to L-proline in the brain. nih.gov This metabolic conversion complicates the study of D-proline's direct effects. Modified versions of D-proline, such as Cis-4-[18F]fluoro-D-proline, have been developed for use as imaging agents in positron emission tomography (PET) to track inflammation and cell death in neurodegenerative conditions and brain tumors. nih.gov
Regarding anti-inflammatory effects, some studies have reported that L-proline administration can prevent the effects of lipopolysaccharide (LPS)-induced inflammation in the brains of rats. nih.gov While this points to a potential anti-inflammatory role for the proline scaffold, it does not directly implicate the N-methylated D-enantiomer. The broader role of D-amino acids in pathophysiological processes is an active area of research, with some D-amino acids being explored as potential disease markers. mdpi.com
Studies on Anticonvulsant Effects and GABAergic Pathways
Research into the anticonvulsant properties of proline derivatives has shown potential, though direct studies on this compound are not extensively detailed in available literature. However, investigations into related compounds provide significant insights. For instance, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a bioactive component isolated from Sideroxylon obtusifolium, has demonstrated anticonvulsant effects. This suggests that the N-methyl-proline scaffold is of interest in the modulation of neuronal excitability.
The primary mechanism often explored for anticonvulsant action involves the modulation of major neurotransmitter systems. Many such compounds interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Antagonists of the NMDA receptor can reduce neuronal hyperexcitability, a hallmark of seizures. While the direct action of this compound on this receptor is not fully characterized in the provided research, the broader class of NMDA receptor antagonists has been evaluated for anticonvulsant effects in various models.
The connection to the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain, is another critical area of investigation for anticonvulsant drugs. Enhancement of GABAergic transmission is a well-established mechanism for controlling seizures. Some studies have noted the structural similarity between L-proline and GABA, leading to hypotheses that proline and its derivatives could act as GABA-mimetics or influence GABA signaling. For example, high levels of L-proline have been found to competitively inhibit GABA synthesis by the enzyme glutamic acid decarboxylase (GAD), particularly under conditions of high demand for GABA production. nih.gov This suggests that proline metabolism can indirectly perturb GABAergic pathways, although this interaction is complex and may not directly translate to a simple anticonvulsant effect. nih.gov
Neuroprotective Actions on Astrocytes
Astrocytes play a crucial role in maintaining brain homeostasis and protecting neurons from injury. Research on N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a compound closely related to N-Methyl-D-proline, has revealed significant neuroprotective actions on these glial cells.
In studies using cultured astrocytes injured by pilocarpine, a substance used to model seizure-induced damage, NMP demonstrated a concentration-dependent protective effect. Pilocarpine exposure was shown to significantly decrease astrocyte viability and mitochondrial membrane potential while drastically increasing the concentration of reactive oxygen species (ROS). Treatment with NMP at concentrations of 25 µg/mL and higher effectively countered this damage. It significantly improved cell viability, reduced the accumulation of cytoplasmic ROS, and protected mitochondria from depolarization. nih.gov
A key aspect of this neuroprotective action involves the modulation of specific cellular proteins. For example, NMP was found to prevent the significant upregulation of the Voltage-Dependent Anion Channel-1 (VDAC-1) that occurs during pilocarpine-induced injury. nih.gov VDAC-1 is critical for the communication between mitochondria and the rest of the cell, mediating the balance between cellular metabolism and apoptosis (cell death). nih.gov By stabilizing VDAC-1 expression, NMP helps maintain mitochondrial function and cell survival. This neuroprotective capacity highlights the potential of N-methyl-proline derivatives in mitigating the secondary damage that follows brain injuries, where astrocyte dysfunction contributes to neuronal loss. nih.govnih.gov
Table 1: Neuroprotective Effects of N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP) on Pilocarpine-Injured Astrocytes
| NMP Concentration | Increase in Cell Viability (%) | Reduction in ROS Accumulation (%) |
|---|---|---|
| 25 µg/mL | 58.3% | 27.3% |
| 50 µg/mL | 72.5% | 24.8% |
| 100 µg/mL | 89.3% | 12.3% |
Data derived from a study on cultured astrocytes, showing a dose-dependent protective effect against pilocarpine-induced cell injury. nih.gov
Role in Protein Conformation, Folding, and Stability
Proline is a unique proteinogenic amino acid because its side chain forms a cyclic structure by bonding back to its own backbone α-amino group. nih.govembopress.org This pyrrolidine (B122466) ring imposes significant conformational restrictions on the protein backbone, making proline a critical determinant of protein architecture and stability. embopress.org The presence of a proline residue can introduce rigid turns into a peptide chain and define the boundaries of secondary structures like α-helices and β-sheets. nih.gov
The peptide bond preceding a proline residue (the prolyl peptide bond) can exist in either a cis or trans conformation. Unlike most other peptide bonds, which overwhelmingly favor the trans form, the cis and trans isomers of a prolyl bond are more closely matched in energy, allowing both to be significantly populated. nih.gov The isomerization between these two states can be a rate-limiting step in the protein folding process. embopress.org
Cellular Metabolism and Proline Cycle Perturbations in Disease Models (e.g., Cancer)
Proline metabolism plays a significant and increasingly recognized role in cellular reprogramming, particularly in the context of cancer. researchgate.net Central to this is the proline cycle, a metabolic pathway involving the interconversion of proline and its precursor, pyrroline-5-carboxylate (P5C). This cycle is carried out by two sets of enzymes: proline dehydrogenase/proline oxidase (PRODH/POX), which catabolizes proline to P5C, and pyrroline-5-carboxylate reductases (PYCRs), which synthesize proline from P5C. youtube.com
In certain cancer models, this cycle is perturbed to support the altered metabolic demands of tumor cells. For instance, in a three-dimensional (3D) spheroid culture model of breast cancer metastasis, the expression of PRODH/POX was found to be three times higher than in the same cells grown in a standard 2D monolayer. researchgate.net Under these conditions, the proline cycle was shown to be important for maintaining ATP levels, the cell's primary energy currency. researchgate.net
Furthermore, studies have shown that cancer cells experiencing a loss of attachment to the extracellular matrix—a condition that mimics metastasis—respond by increasing the synthesis, accumulation, and even secretion of proline. youtube.com While the synthesis of most other amino acids decreases in these detached cells, proline synthesis is maintained. This suggests that the proline metabolic axis provides a crucial function for cancer cells under stress, potentially by helping to manage redox balance and providing building blocks for the extracellular matrix to support tumor progression. youtube.com The reprogramming of the proline cycle is therefore seen as a key metabolic adaptation in cancer, shifting to serve different functions depending on the cellular context and microenvironment. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-Methyl-D-proline. These methods model the electron distribution to predict molecular geometry, energy, and reactivity.
DFT calculations are commonly used to determine the optimized geometry and electronic characteristics of proline derivatives. For instance, studies on similar molecules like Tosyl-D-Proline have utilized the B3LYP functional with a 6-311++G(d) basis set to find stable conformations and analyze their electronic properties. masjaps.com Such calculations for N-Methyl-D-proline would reveal the distribution of electron density, with the molecular electrostatic potential (MEP) surface highlighting regions susceptible to electrophilic and nucleophilic attack. The nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the carboxyl group are typically identified as electron-rich, nucleophilic sites, while the surrounding hydrogen atoms are electrophilic.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For proline derivatives, these calculations help in understanding charge transfer within the molecule and its potential for interaction with other species. nih.gov
Table 1: Predicted Electronic Properties of a Proline Derivative (Illustrative Example) This table illustrates the type of data generated from DFT calculations for a proline derivative, providing a reference for the expected properties of N-Methyl-D-proline.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |
Theoretical vibrational analysis via DFT is a standard method to complement experimental spectroscopic data like Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps in assigning specific vibrational modes to the corresponding functional groups. masjaps.com
For N-Methyl-D-proline Hydrochloride, key vibrational modes would include the C=O stretching of the carboxylic acid, the C-N stretching of the tertiary amine within the pyrrolidine ring, and various C-H bending and stretching modes. A computational study on Tosyl-D-Proline, for example, successfully assigned characteristic peaks for its sulfonyl, carboxyl, and amine groups based on DFT calculations. masjaps.com A frequency calculation also confirms that the optimized geometry represents a true energy minimum, as indicated by the absence of imaginary frequencies. masjaps.com
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. nih.gov Given the prevalence of proline derivatives in bioactive molecules, particularly as enzyme inhibitors and receptor modulators, docking studies are crucial for hypothesis generation in drug discovery. nih.gov
N-Methyl-D-proline, as an N-methylated amino acid, could be docked into the active sites of various enzymes or receptors to predict its potential biological targets. For example, proline analogs are known to interact with proteases and peptidases. Docking simulations could explore interactions with targets like the N-methyl-D-aspartate (NMDA) receptor, given the structural similarity of the name-giving ligand. nih.gov Such studies would identify key interactions, such as hydrogen bonds between the carboxyl group of the ligand and amino acid residues in the binding pocket, as well as van der Waals or hydrophobic interactions involving the pyrrolidine ring and its methyl group. nih.govstonybrook.edu
Conformational Analysis and Stereochemical Predictions
The conformation of the proline ring and the isomerization of the peptide bond preceding it are critical determinants of the structure and function of proline-containing peptides and proteins. nih.gov Computational methods are extensively used to study the conformational landscape of proline derivatives.
For N-Methyl-D-proline, two main conformational features are of interest: the puckering of the five-membered pyrrolidine ring (which typically adopts 'up' or 'down' pucker states) and the cis/trans isomerization of the tertiary amide bond formed upon its incorporation into a peptide chain. nih.govnih.gov The N-methylation restricts the rotation around the N-Cα bond, fixing the phi (φ) dihedral angle, but also influences the cis/trans equilibrium of the preceding peptide bond. rsc.org Computational studies on N-acetylated proline amides show that the relative energies of cis and trans conformers are influenced by the solvent and substitutions on the ring. nih.gov The D-stereochemistry of the α-carbon in N-Methyl-D-proline is a critical factor, as studies on oligopeptides have shown that introducing a D-amino acid at the N-terminus can significantly alter conformational sampling and induce specific secondary structures like helical folds. rsc.org
Table 2: Relative Energies of Proline Derivative Conformers (Illustrative) This table is based on data for N-acetyl-L-proline-N',N'-dimethylamide and demonstrates how computational studies quantify the stability of different conformations.
| Conformer | Amide Bond | Ring Pucker | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|---|---|
| I | trans | Down | 0.00 | 0.00 |
| II | trans | Up | 0.55 | 0.62 |
| III | cis | Down | 2.10 | 1.85 |
| IV | cis | Up | 2.95 | 2.50 |
Prediction of Biological Activity, Selectivity, and Pharmacokinetic Properties
In silico tools are widely used in the early stages of drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict key pharmacokinetic parameters for N-Methyl-D-proline. These predictions help to assess its drug-likeness and identify potential liabilities before extensive experimental testing.
Predicted properties typically include lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov The biological activity of proline derivatives is often linked to their specific stereochemistry; for instance, derivatives of D-proline have shown different and sometimes stronger inhibitory activity against certain enzymes compared to their L-proline counterparts. Computational tools can help predict such selectivity by modeling the fit and interactions within specific protein targets. nih.gov
Table 3: Predicted Pharmacokinetic Properties for N-Methyl-D-proline (Illustrative) This table shows examples of in silico ADME predictions for a small molecule like N-Methyl-D-proline, based on standard computational models.
| Property | Predicted Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | -1.9 to -2.4 | Indicates high water solubility and low lipophilicity. nih.gov |
| Aqueous Solubility (LogS) | 0.87 | Suggests the compound is highly soluble in water. |
| Blood-Brain Barrier (BBB) Permeability | Low | Predicted not to cross the BBB effectively due to high polarity. |
| CYP2D6 Inhibition | Non-inhibitor | Predicted not to interfere with a major drug-metabolizing enzyme. |
| Human Intestinal Absorption | Moderate to High | The molecule's size and polarity suggest it may be absorbed from the gut. |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Methyl-D-proline hydrochloride in solution. Through various NMR experiments, detailed information about the connectivity of atoms and the spatial arrangement of the molecule can be obtained.
¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. For proline derivatives, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are characteristic. In N-Methyl-D-proline, the N-methyl group introduces an additional singlet in the spectrum. The specific chemical shifts can be influenced by the solvent and the pH of the solution.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments. The chemical shifts of the carboxyl carbon, the N-methyl carbon, and the carbons of the pyrrolidine ring are key identifiers.
2D-NOE (Nuclear Overhauser Effect) Spectroscopy is a powerful tool for determining the stereochemistry and through-space proximity of protons. For this compound, NOE experiments can establish the relative orientation of the N-methyl group with respect to the protons on the pyrrolidine ring, aiding in the confirmation of its D-configuration. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are also utilized to correlate directly bonded protons and carbons, further solidifying the structural assignment. acs.orgnih.gov
Below is a table summarizing typical NMR data for proline derivatives.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | 1.5 - 4.0 (ring protons), 2.5 - 3.5 (N-methyl), 10-12 (carboxyl proton) | Chemical shifts are highly dependent on solvent and pH. |
| ¹³C | 20 - 60 (ring carbons), ~40 (N-methyl), 170-180 (carboxyl carbon) | Provides a map of the carbon framework. |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and probing the fragmentation patterns of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion, typically [M+H]⁺.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation of proline-containing peptides and their derivatives in tandem mass spectrometry (MS/MS) experiments is a well-studied area. nih.gov Cleavage often occurs at the N-terminal side of the proline residue, a phenomenon known as the "proline effect." nih.govosu.edu For N-Methyl-D-proline, the fragmentation pattern can provide valuable structural information. Common fragmentation pathways include the loss of small neutral molecules such as water, carbon monoxide, and parts of the pyrrolidine ring. nih.gov The presence of the N-methyl group can also influence the fragmentation pathways observed. nih.gov
A summary of expected mass spectrometric data is provided below:
| Analysis | Expected Result | Significance |
| Molecular Ion Peak ([M+H]⁺) | m/z corresponding to the protonated molecule | Confirms the molecular weight of the compound. |
| Fragmentation Pattern | Characteristic losses (e.g., H₂O, CO) and ring cleavages | Provides structural information and confirms the presence of the proline ring. |
X-ray Diffraction for Solid-State Structure Determination and Absolute Stereochemistry
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique can provide precise bond lengths, bond angles, and torsional angles. Crucially, it allows for the unambiguous determination of the absolute stereochemistry (D-configuration) by employing anomalous dispersion effects.
The crystal structure reveals how the molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid, the hydrochloride counter-ion, and the N-methylated amine. In the solid state, proline and its derivatives often exist as zwitterions, and X-ray diffraction can confirm the protonation states of the functional groups. nih.gov
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of this compound and for determining its enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC can be used to assess its chemical purity by separating it from any impurities.
To determine the enantiomeric excess, chiral HPLC is employed. This involves the use of a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of N-Methyl-proline. nih.govnih.gov Macrocyclic glycopeptide-based columns are often effective for the chiral separation of amino acid derivatives. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. By comparing the peak areas of the D- and L-enantiomers, the enantiomeric excess can be accurately calculated. americanlaboratory.comresearchgate.net
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) can also be used for the enantiomeric separation of volatile derivatives of N-Methyl-D-proline. sigmaaldrich.com Prior to analysis, the compound must be derivatized to increase its volatility and thermal stability. A common derivatization procedure involves esterification of the carboxylic acid group followed by acylation of the secondary amine. sigmaaldrich.com The resulting volatile derivative is then injected onto a GC column containing a chiral stationary phase. These phases, often based on cyclodextrins, provide a chiral environment that allows for the separation of the enantiomeric derivatives. sigmaaldrich.com GC offers high resolution and sensitivity for this type of analysis. sigmaaldrich.com
Vibrational Spectroscopy (e.g., FTIR, Raman, VCD) for Molecular Vibrations and Chirality Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its structure and chemical environment.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule. The spectra of this compound will show characteristic bands for the C=O stretch of the carboxylic acid, C-N stretching of the amine, and various C-H bending and stretching modes of the pyrrolidine ring and the N-methyl group. These techniques are useful for confirming the presence of these functional groups and for studying intermolecular interactions like hydrogen bonding.
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum provides information about the stereochemistry of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of N-Methyl-D-proline can be independently confirmed.
Future Research Directions and Therapeutic Potential
Rational Design of Next-Generation Enzyme Inhibitors and Modulators
The incorporation of N-methylated amino acids into peptide-based drugs is a well-established strategy to enhance their therapeutic properties. researchgate.netnih.gov N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation, improve membrane permeability, and enhance oral bioavailability. researchgate.netnih.govacs.org These characteristics are crucial for the development of effective enzyme inhibitors.
The D-proline scaffold itself has been recognized for its potential in designing enzyme inhibitors, particularly for metalloenzymes, where its conformation allows for effective coordination of metal ions in the active site. mdpi.com The rational design of next-generation inhibitors can leverage the N-Methyl-D-proline scaffold to create peptidomimetics with precisely controlled three-dimensional structures. The N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation that binds with high affinity and selectivity to the target enzyme. nih.govmdpi.com
Future research will likely focus on using N-Methyl-D-proline hydrochloride as a key building block in the synthesis of inhibitors for a range of enzymes implicated in disease. nih.gov For instance, it can serve as a scaffold for creating inhibitors of proteases, kinases, or enzymes like prolyl hydroxylases. acs.org Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of these novel inhibitors, optimizing their potency and pharmacokinetic profiles. nih.gov
Table 1: Effects of N-Methylation on Peptide Properties Relevant to Enzyme Inhibitor Design
| Property | Effect of N-Methylation | Rationale | Citation |
|---|---|---|---|
| Metabolic Stability | Increased | Resistance to proteolytic degradation at the N-methylated amide bond. | researchgate.netnih.govacs.org |
| Conformational Rigidity | Increased | The N-methyl group restricts rotation around the peptide bond, leading to a more defined structure. | nih.govmdpi.com |
| Membrane Permeability | Increased | Reduces hydrogen bonding capacity and increases lipophilicity, facilitating passage across cell membranes. | nih.govacs.org |
| Receptor Selectivity | Can be improved | A fixed conformation can lead to more specific interactions with the target enzyme's active site. | nih.gov |
Development of Novel Chiral Catalysts and Auxiliaries
Proline and its derivatives are among the most powerful organocatalysts in asymmetric synthesis. wikipedia.orgthieme-connect.com They operate through enamine or iminium ion intermediates to catalyze a wide array of chemical transformations with high enantioselectivity. wikipedia.orglibretexts.org The development of modified proline catalysts is an active area of research aimed at improving their efficiency, selectivity, and scope. libretexts.orgrsc.org
N-Methyl-D-proline represents a simple yet effective modification of the D-proline scaffold. The N-methyl group can influence the catalyst's steric environment and electronic properties, potentially altering its reactivity and the stereochemical outcome of the catalyzed reaction. d-nb.info Research in this area involves synthesizing new catalysts derived from this compound and evaluating their performance in key asymmetric reactions like aldol (B89426), Mannich, and Michael reactions. thieme-connect.com The goal is to develop catalysts that offer superior performance, such as higher yields and enantiomeric excesses, or that can catalyze new types of transformations not accessible with existing catalysts. nih.gov The D-configuration offers access to the opposite enantiomers of the products typically obtained with natural L-proline, which is of great importance in the synthesis of pharmaceuticals. d-nb.inforesearchgate.net
Table 2: Proline-Derived Catalysts and Their Applications in Asymmetric Synthesis
| Catalyst Type | Example Reaction | Role of Proline Scaffold | Citation |
|---|---|---|---|
| Proline | Intermolecular Aldol Reaction | Forms a chiral enamine intermediate, directing the stereoselective attack on an aldehyde. | wikipedia.orglibretexts.org |
| Diphenylprolinol Silyl Ethers | Michael Addition | Iminium ion catalysis for the conjugate addition of aldehydes to nitroalkenes. | |
| Proline-derived N-Oxides | Allylation of Aldehydes | Acts as a Lewis base to activate allyltrichlorosilane (B85684) for enantioselective addition. | nih.gov |
| Proline Amides/Peptides | Aldol/Michael Reactions | Fine-tunes the steric and electronic properties of the catalytic site. | rsc.org |
Exploration of this compound in Chemical Biology Probes
Chemical biology probes are essential tools for studying and manipulating biological processes in living systems. The properties conferred by N-methylation make N-Methyl-D-proline an attractive component for the design of such probes. nih.gov Peptides and small molecules containing this moiety are expected to exhibit increased resistance to degradation by cellular proteases and enhanced cell permeability, allowing them to reach their intracellular targets more effectively. nih.govacs.org
Future research could focus on incorporating N-Methyl-D-proline into peptides designed to inhibit specific protein-protein interactions or to act as antagonists for cellular receptors. nih.gov For example, an N-methylated peptide derived from a protein's self-recognition element can act as an effective inhibitor of protein aggregation, a process implicated in many neurodegenerative diseases. nih.gov By attaching a fluorescent dye or a biotin (B1667282) tag to an N-Methyl-D-proline-containing probe, researchers can visualize the localization of target proteins within cells or isolate their binding partners, thereby helping to elucidate their function. The development of libraries of N-methylated peptides facilitates the screening for new bioactive compounds with potential as research tools or therapeutic leads. nih.gov
Advancements in Stereoselective Synthetic Methodologies
The demand for enantiomerically pure compounds, particularly for pharmaceutical applications, drives continuous innovation in stereoselective synthesis. thieme-connect.com Proline-based organocatalysis has already revolutionized this field by providing a green and efficient alternative to metal-based catalysts. libretexts.orgrsc.org Future advancements can be expected from the systematic investigation of N-Methyl-D-proline and its derivatives as catalysts.
Research will likely focus on expanding the scope of reactions catalyzed by D-proline derivatives to include more complex transformations and cascade reactions. rsc.org The stereochemical control exerted by the chiral catalyst is critical, and studies will aim to understand how the N-methyl group on the D-proline scaffold influences the transition state geometry to achieve even higher levels of stereoselectivity. wikipedia.orglibretexts.org Methodologies for synthesizing complex chiral molecules, such as quaternary proline analogues, are of particular interest due to the unique conformational constraints these structures impose on peptides. nih.gov The development of synthetic routes using this compound as a starting material or catalyst will contribute to the efficient construction of novel chiral building blocks for drug discovery. mdpi.comnih.govacs.org
Table 3: Key Stereoselective Reactions Catalyzed by Proline Derivatives
| Reaction | Description | Stereochemical Outcome | Citation |
|---|---|---|---|
| Aldol Reaction | C-C bond formation between a ketone/aldehyde and an aldehyde. | High diastereo- and enantioselectivity for anti-diols or syn-products depending on the catalyst. | thieme-connect.comlibretexts.orgresearchgate.net |
| Mannich Reaction | Three-component reaction of an aldehyde, an amine, and a ketone. | Synthesis of chiral β-amino ketones with high enantiomeric excess. | libretexts.orgresearchgate.net |
| Michael Reaction | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Formation of chiral Michael adducts. | libretexts.orgresearchgate.net |
| α-Amination | Introduction of a nitrogen atom at the α-position of a carbonyl compound. | Synthesis of chiral α-amino ketones. | thieme-connect.comresearchgate.net |
Unveiling Undiscovered Biological Pathways and Mechanisms
Small molecule modulators are invaluable for dissecting complex biological pathways. By selectively inhibiting or activating a specific protein, researchers can observe the downstream consequences and thereby map its function within the cellular network. The unique properties of N-Methyl-D-proline-containing molecules make them well-suited for such investigations. nih.gov
The enhanced stability and bioavailability of these compounds allow for more reliable in vivo studies. researchgate.netnih.gov A potent and selective inhibitor based on the N-Methyl-D-proline scaffold could be used to probe the function of a novel enzyme, potentially uncovering its role in a previously unknown signaling or metabolic pathway. For instance, the D-proline chemotype has been shown to be a versatile scaffold for generating inhibitors of metalloenzymes, and exploring N-methylated versions could lead to the discovery of novel biological targets. mdpi.com Furthermore, using N-Methyl-D-proline as a scaffold in the design of ligand libraries for screening against orphan receptors or uncharacterized proteins could lead to the identification of new drug targets and a deeper understanding of human biology and disease. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-D-proline Hydrochloride, and how can enantiomeric purity be validated?
- Methodology : Synthesis typically involves methylation of D-proline followed by hydrochloric acid salt formation. Key steps include:
- Methylation : Use of methylating agents (e.g., methyl iodide) under controlled pH to minimize racemization .
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Enantiomeric Validation : Polarimetry or chiral HPLC (e.g., using a Chiralpak® column) to confirm retention of the D-configuration .
- Critical Parameters : Reaction temperature (<0°C during methylation) and anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which analytical techniques are optimal for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR to confirm methyl group incorporation and proline backbone integrity. Key peaks: methyl resonance at ~2.8–3.2 ppm (H) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (e.g., m/z ~164 for free base) .
- Chromatography :
- HPLC : Reverse-phase C18 column with UV detection at 210 nm; mobile phase: 0.1% TFA in acetonitrile/water gradient .
- Ion Chromatography : To quantify chloride content in the hydrochloride salt .
Advanced Research Questions
Q. How can stereoselective synthesis challenges (e.g., racemization) be mitigated during methylation of D-proline?
- Experimental Design :
- Low-Temperature Conditions : Conduct methylation at –20°C to reduce kinetic racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amine during reaction .
- Catalyst Optimization : Employ chiral catalysts (e.g., phase-transfer catalysts) to enhance stereoselectivity .
- Validation : Compare optical rotation with literature values for D-proline derivatives (e.g., = +30° to +40° in water) .
Q. What strategies resolve contradictory stability data for this compound under varying conditions?
- Controlled Stability Studies :
- pH Stability : Incubate samples in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the methyl group .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures. Hydrochloride salts typically degrade above 200°C .
- Data Reconciliation :
- Impactor Studies : Identify degradation products (e.g., demethylated proline) via LC-MS and cross-reference with synthetic standards .
- Statistical Modeling : Use factorial design (e.g., DoE) to isolate variables (pH, temperature) contributing to instability .
Q. How can researchers optimize experimental protocols to minimize interference from hydrochloride counterions in bioactivity assays?
- Buffer Exchange : Dialyze or use size-exclusion chromatography to replace chloride ions with biocompatible anions (e.g., acetate) .
- Control Experiments :
- Ion Pairing Reagents : Add tetrabutylammonium chloride to control for chloride effects in cell-based assays .
- Dose-Response Curves : Compare activity of hydrochloride salt vs. free base to isolate counterion impacts .
Data Reporting and Compliance
Q. What guidelines should be followed when documenting synthesis and analysis of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
